![molecular formula C5H11F2NO B6203029 3-amino-1,1-difluoro-3-methylbutan-2-ol CAS No. 1489534-39-5](/img/new.no-structure.jpg)
3-amino-1,1-difluoro-3-methylbutan-2-ol
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Overview
Description
3-amino-1,1-difluoro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11F2NO and a molecular weight of 139.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1-difluoro-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
3-amino-1,1-difluoro-3-methylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1,1-difluoro-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The presence of amino and difluoro groups can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other amino alcohols.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-1-butanol: Similar structure but lacks the difluoro groups.
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: Contains an additional fluorine atom.
3-methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol: Contains a trifluoromethylphenyl group instead of difluoro groups.
Uniqueness
3-amino-1,1-difluoro-3-methylbutan-2-ol is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties. These groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
1489534-39-5 |
---|---|
Molecular Formula |
C5H11F2NO |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
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